2-Cyclopropyl-1H-imidazole
Overview
Description
2-Cyclopropyl-1H-imidazole is a heterocyclic organic compound featuring a cyclopropyl group attached to the second position of an imidazole ring. Imidazoles are known for their versatile chemical properties and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound imparts specific chemical and biological properties that make it a compound of interest in scientific research and industrial applications.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that imidazole derivatives interact with a variety of molecular targets.
Mode of Action
For instance, some imidazole derivatives can inhibit the growth of bacteria, while others can suppress inflammatory responses or block the proliferation of tumor cells .
Biochemical Pathways
Imidazole is a key component of several important biological molecules, such as histidine and purines . This suggests that imidazole derivatives could potentially affect a variety of biochemical pathways.
Pharmacokinetics
Imidazole is known to be a highly soluble compound, which suggests that it could have good bioavailability .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that the effects of 2-cyclopropyl-1h-imidazole would depend on the specific target and biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of cyclopropylamine with glyoxal and ammonia or ammonium salts. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as nickel or palladium may be used to enhance the reaction efficiency. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials with specific properties.
Comparison with Similar Compounds
1H-Imidazole: The parent compound without the cyclopropyl group.
2-Methyl-1H-imidazole: A similar compound with a methyl group instead of a cyclopropyl group.
2-Phenyl-1H-imidazole: A compound with a phenyl group at the second position.
Comparison: 2-Cyclopropyl-1H-imidazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.
Properties
IUPAC Name |
2-cyclopropyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQKTXUCJWIHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591681 | |
Record name | 2-Cyclopropyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-38-7 | |
Record name | 2-Cyclopropyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-cyclopropyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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